molecular formula C20H21NO4 B288025 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288025
M. Wt: 339.4 g/mol
InChI Key: KGGOWWIGCIUFQJ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one (referred to as compound X henceforth) is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Compound X has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects in the body. In particular, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of certain bacteria. It has also been shown to have an effect on the central nervous system, although the exact nature of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound X is its potential as a drug delivery system. The compound has been shown to be effective in delivering drugs to specific cells and tissues in the body, which could have significant implications for the treatment of various diseases. However, there are also limitations to the use of compound X in lab experiments. For example, the compound is relatively expensive to synthesize, which could limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on compound X. One area of focus could be the development of more efficient synthesis methods for the compound, which could help to reduce the cost of production. Another area of focus could be the development of new drug delivery systems based on compound X, which could have significant implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in various fields.

Synthesis Methods

Compound X has been synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form the intermediate compound. The intermediate compound is then reacted with ethylamine and cycloheptanone in the presence of a base catalyst to form compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and material science. In medicine, compound X has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In pharmacology, compound X has been studied for its potential use as a drug delivery system. In material science, compound X has been studied for its potential use in the development of organic electronic devices.

properties

Product Name

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21NO4/c1-4-21-17-8-6-5-7-16(20(17)23)18(22)12-10-14-9-11-15(24-2)13-19(14)25-3/h5-13H,4H2,1-3H3,(H,21,23)/b12-10+

InChI Key

KGGOWWIGCIUFQJ-ZRDIBKRKSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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